![molecular formula C17H10O2S B14588694 2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one CAS No. 61491-10-9](/img/structure/B14588694.png)
2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4H-thieno3,2-cbenzopyran-4-one is a heterocyclic compound that belongs to the class of thienobenzopyran derivatives This compound is characterized by a fused ring system that includes a thiophene ring and a benzopyran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4H-thieno3,2-cbenzopyran-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of aromatic aldehydes, 4-hydroxycoumarin, and in situ generated phenacyl pyridinium bromide over SiO2 nanoparticles as a non-metal oxide catalyst . This protocol is environmentally favorable as it does not require organic solvents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis protocols used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4H-thieno3,2-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-Phenyl-4H-thieno3,2-cbenzopyran-4-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenyl-4H-thieno3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as acetylcholinesterases and pathways involved in the formation of advanced glycation end products.
Pathways Involved: It inhibits the activity of these enzymes, thereby preventing the progression of neurodegenerative diseases and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
2-Phenyl-4H-thieno3,2-cbenzopyran-4-one can be compared with other similar compounds such as:
2-Phenyl-4H-1-benzopyran-4-one:
Benzopyrano[2,3-c]pyrazol-4(2H)-one: This compound has a pyrazole ring fused to the benzopyran moiety, offering different biological activities.
Benzopyran-4-one-Isoxazole Hybrid Compounds: These hybrids combine the benzopyran structure with an isoxazole ring, showing significant antiproliferative activities.
The uniqueness of 2-Phenyl-4H-thieno3,2-cbenzopyran-4-one lies in its fused thiophene ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61491-10-9 |
|---|---|
Formule moléculaire |
C17H10O2S |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
2-phenylthieno[3,2-c]chromen-4-one |
InChI |
InChI=1S/C17H10O2S/c18-17-13-10-15(11-6-2-1-3-7-11)20-16(13)12-8-4-5-9-14(12)19-17/h1-10H |
Clé InChI |
PYNKUBHLHJYANC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(S2)C4=CC=CC=C4OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)


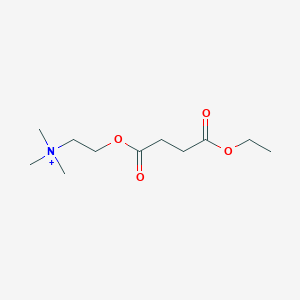
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
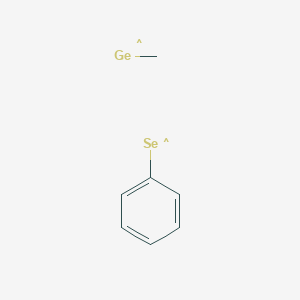
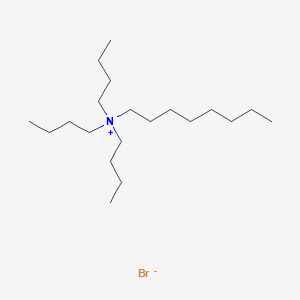
![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)
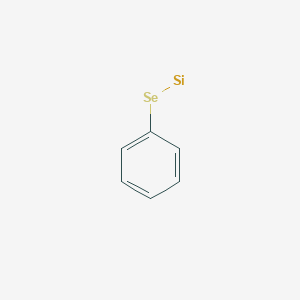
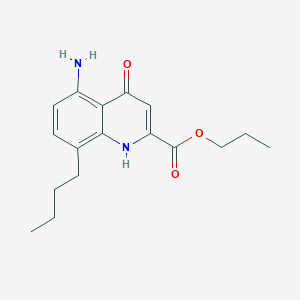
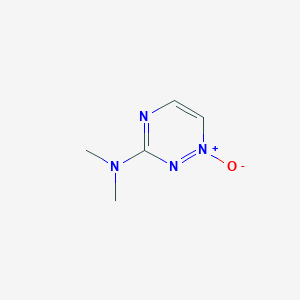
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
